(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid
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Overview
Description
(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of a phosphonic acid group attached to the benzodiazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid typically involves the reaction of appropriate benzodiazole derivatives with phosphonic acid reagents. One common method involves the use of (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methanol as a starting material, which is then reacted with phosphonic acid under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The phosphonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds .
Scientific Research Applications
(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong interactions with metal ions and other molecules, which can influence various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid: This compound has a similar benzodiazole structure but with an acetic acid group instead of a phosphonic acid group.
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one: This compound features a ketone group at the 4-position of the benzodiazole ring.
(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methanamine: This compound has a methanamine group attached to the benzodiazole ring.
Uniqueness
(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid is unique due to the presence of the phosphonic acid group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H11N2O3P |
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Molecular Weight |
202.15 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazol-2-ylphosphonic acid |
InChI |
InChI=1S/C7H11N2O3P/c10-13(11,12)7-8-5-3-1-2-4-6(5)9-7/h1-4H2,(H,8,9)(H2,10,11,12) |
InChI Key |
TVROAKULNYWSIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)P(=O)(O)O |
Origin of Product |
United States |
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